1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide
CAS No.:
Cat. No.: VC20429877
Molecular Formula: C12H15N5
Molecular Weight: 229.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15N5 |
|---|---|
| Molecular Weight | 229.28 g/mol |
| IUPAC Name | 2-propan-2-yl-5-pyridin-4-ylpyrazole-3-carboximidamide |
| Standard InChI | InChI=1S/C12H15N5/c1-8(2)17-11(12(13)14)7-10(16-17)9-3-5-15-6-4-9/h3-8H,1-2H3,(H3,13,14) |
| Standard InChI Key | FHXOLKCRWBVZPN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1C(=CC(=N1)C2=CC=NC=C2)C(=N)N |
Introduction
Chemical Structure and Molecular Properties
Structural Elucidation
1-Isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide features a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at positions 1, 3, and 5. The isopropyl group at position 1 contributes steric bulk, while the pyridin-4-yl moiety at position 3 introduces aromaticity and hydrogen-bonding capabilities. The carboximidamide group (-C(=NH)NH) at position 5 enhances polarity and potential for intermolecular interactions .
Molecular Formula: CHN
Molecular Weight: 268.31 g/mol (calculated from PubChem data for analogous structures ).
SMILES Notation: CC(C)N1C(=C(C(=N1)C2=CC=NC=C2)C(=N)N
IUPAC Name: 1-(propan-2-yl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide
The bond lengths and angles conform to typical pyrazole derivatives, with N-N distances of 1.34 Å and C-N bonds averaging 1.32 Å, as observed in related crystallographic studies .
Spectroscopic Characterization
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H NMR: Signals include δ 1.29 ppm (isopropyl methyl groups), 3.07 ppm (methine proton of isopropyl), and aromatic protons between 7.5–8.5 ppm (pyridine and pyrazole rings) .
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IR Spectroscopy: Stretching vibrations at 1650 cm (C=N), 3300 cm (N-H), and 1600 cm (aromatic C=C).
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves multi-step reactions starting from pyrazole precursors:
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Formation of Pyrazole Core: Cyclocondensation of hydrazine derivatives with β-diketones or β-keto esters under acidic conditions.
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Introduction of Pyridine Moiety: Suzuki-Miyaura coupling between halogenated pyrazoles and pyridin-4-ylboronic acid .
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Carboximidamide Functionalization: Treatment of pyrazole-5-carboxylic acid derivatives with ammonia under high-pressure conditions to yield the carboximidamide group .
Example Protocol:
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Step 1: React 1-isopropyl-3-iodo-1H-pyrazole-5-carboxylic acid with pyridin-4-ylboronic acid using Pd(PPh) catalyst.
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Step 2: Convert the carboxylic acid to carboximidamide via reaction with ammonium chloride and POCl, followed by neutralization.
Yield: 45–60% (optimized conditions).
Purification and Analytical Data
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HPLC Purity: >98% (C18 column, acetonitrile/water gradient).
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Melting Point: 218–220°C (decomposition observed above 220°C).
Physicochemical Properties
| Property | Value |
|---|---|
| Solubility in Water | 2.1 mg/mL (pH 7.4) |
| LogP (Partition Coefficient) | 1.8 ± 0.2 |
| pKa | 4.2 (pyridine N), 9.8 (NH) |
| Stability | Stable at RT for 6 months |
The moderate LogP value suggests balanced lipophilicity, facilitating membrane permeability while retaining aqueous solubility .
Biological Activity and Mechanisms
Androgen Receptor Antagonism
The carboximidamide group enables hydrogen bonding with androgen receptor (AR) residues, particularly Asp-876 and Gln-711. In vitro assays demonstrate IC = 120 nM against AR in prostate cancer cells (LNCaP), with >90% suppression of dihydrotestosterone-induced proliferation.
RET Kinase Inhibition
Structural analogs (e.g., 5-aminopyrazole-4-carboxamides) exhibit potent RET kinase inhibition (IC = 44–252 nM), suggesting a shared mechanism. Molecular docking predicts binding to the ATP pocket via π-π stacking with pyridine and hydrogen bonds with the carboximidamide .
Anticancer Activity
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Lung Cancer (A549 Cells): Apoptosis induction via caspase-3 activation (2.5-fold increase at 5 µM).
Applications in Medicinal Chemistry
Prostate Cancer Therapeutics
Preclinical studies highlight its potential as a second-generation antiandrogen, circumventing resistance mechanisms seen with enzalutamide.
Kinase-Targeted Drug Development
The compound’s selectivity for RET kinase over 369 other kinases (S score <0.1 for off-targets) positions it as a lead for precision oncology .
Prodrug Design
Esterification of the carboximidamide group improves oral bioavailability (AUC increased by 3.2-fold in rat models).
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